molecular formula C21H32O3 B3026266 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoicacid,methylester CAS No. 74785-00-5

5-oxo-6E,8Z,11Z,14Z-eicosatetraenoicacid,methylester

Cat. No. B3026266
CAS RN: 74785-00-5
M. Wt: 332.5 g/mol
InChI Key: MOPVYNAAXAJXEV-IQTJLPEBSA-N
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Description

5-Oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, also known as 5-oxo-ETE, is a nonclassic eicosanoid metabolite of arachidonic acid. It is the most potent naturally occurring member of the 5-HETE family of cell signaling agents . It is formed by oxidation of 5S-HETE by the highly selective dehydrogenase 5-HEDH, which is expressed in both inflammatory and structural cells .

  • The oxidation of 5(S)-HETE by a microsome-bound nicotinamide adenine dinucleotide phosphate (NADP+)-dependent dehydrogenase enzyme, 5-hydroxyeicosanoid dehydrogenase (5-HEDH), to form 5-oxo-ETE .


Molecular Structure Analysis

The molecular formula of 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid is C20H30O3. The molecular mass is 318.457 g/mol .


Chemical Reactions Analysis

5-Oxo-ETE is formed by the oxidation of the 5-LO product 5S-HETE by 5-HEDH in the presence of NADP+. For appreciable 5-oxo-ETE synthesis to occur, intracellular NADP+ levels must be raised, as occurs during activation of NADPH oxidase (NOX) or as a result of oxidative stress through the GSH redox cycle .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid include a molecular formula of C20H30O3 and a molar mass of 318.457 g/mol .

Scientific Research Applications

Inflammation and Immune Response

5-oxo-ETE is a potent proinflammatory product derived from the oxidation of 5S-HETE by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH). It plays a crucial role in inflammation by activating the G_i-coupled OXE receptor. This receptor is highly expressed on eosinophils, basophils, neutrophils, monocytes/macrophages, and certain cancer cell lines. Due to its actions on eosinophils, 5-oxo-ETE may be a significant proinflammatory mediator in asthma and other eosinophilic diseases. Additionally, it may contribute to cancer progression by promoting the survival and proliferation of cancer cells .

Cancer and Cell Survival

Research suggests that 5-oxo-ETE is involved in cancer biology. It rescues cancer cells from apoptosis induced by inhibitors of the 5-lipoxygenase (5-LO) pathway. In particular, 5-oxo-ETE promotes the survival and proliferation of various cancer cell lines. Targeting the OXE receptor with specific antagonists could have therapeutic potential in cancer treatment .

Structure-Activity Relationships

Understanding the structural requirements for OXE receptor activation is essential. Researchers have synthesized a series of 5-oxo-6E,8Z-dienoic acids with varying chain lengths (12 to 20 carbons) and 20-carbon 5-oxo fatty acids. These studies aim to define the optimal structure for receptor binding and activation .

Mechanism of Action

Target of Action

The primary target of 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, also known as 5-oxo-ETE, is the OXE receptor . This receptor is a member of the G protein-coupled receptor family . It is highly expressed on eosinophils, neutrophils, basophils, and monocytes . The OXE receptor mediates the actions of 5-oxo-ETE, making it a potent chemoattractant for these inflammatory cells, especially for eosinophils .

Mode of Action

5-oxo-ETE interacts with its target, the OXE receptor, to stimulate various cell types, particularly human leukocytes . It possesses its highest potency and power in stimulating the human eosinophil type of leukocyte . The actions of 5-oxo-ETE are mediated by the G_i-coupled OXE receptor .

Biochemical Pathways

The production of 5-oxo-ETE involves a four-step pathway : a) The release of arachidonic acid from its storage sites in membrane phospholipids due to the activation of phospholipase A2 enzymes. b) Oxygenation of this arachidonic acid by activated arachidonate 5-lipoxygenase (ALOX5) to form 5(S)-hydroperoxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5(S)-HpETE). c) Reduction of this 5(S)-HpETE by ubiquitous cellular peroxidases to form 5(S)-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5(S)-HETE). d) The oxidation of 5(S)-HETE by a microsome-bound nicotinamide adenine dinucleotide phosphate (NADP+)-dependent dehydrogenase enzyme, 5-hydroxyeicosanoid dehydrogenase (5-HEDH), to form 5-oxo-ETE .

Pharmacokinetics

The synthesis of 5-oxo-ete is regulated by the availability of the obligate cofactor nadp+ and is favored by conditions such as oxidative stress and activation of the respiratory burst in phagocytic cells .

Result of Action

5-oxo-ETE is suggested to be an important contributor to the formation and progression of eosinophil-based allergic reactions . It is also suggested that 5-oxo-ETE contributes to the development of inflammation, cancer cell growth, and other pathological and physiological events . It promotes the survival and proliferation of a number of cancer cell lines and rescues these cells from apoptosis induced by inhibitors of the 5-LO pathway .

Action Environment

The action of 5-oxo-ETE can be influenced by environmental factors such as oxidative stress and activation of the respiratory burst in phagocytic cells . These conditions can increase intracellular NADP+ levels, favoring the synthesis of 5-oxo-ETE

Future Directions

5-Oxo-ETE may be an important proinflammatory mediator in asthma and other eosinophilic diseases due to its potent actions on eosinophils. It may also be involved in cancer, as it promotes the survival and proliferation of a number of cancer cell lines and rescues these cells from apoptosis induced by inhibitors of the 5-LO pathway. OXE receptor antagonists, which are currently under development, may be useful therapeutic agents in asthma and other eosinophilic disorders and possibly also in cancer .

properties

IUPAC Name

methyl (6E,8Z,11Z,14Z)-5-oxoicosa-6,8,11,14-tetraenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20(22)18-16-19-21(23)24-2/h7-8,10-11,13-15,17H,3-6,9,12,16,18-19H2,1-2H3/b8-7-,11-10-,14-13-,17-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPVYNAAXAJXEV-IQTJLPEBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C=C\C(=O)CCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-oxo-6E,8Z,11Z,14Z-eicosatetraenoicacid,methylester
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